molecular formula C29H39O3P B14917744 Methyl 3-(2'-(dicyclohexylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate

Methyl 3-(2'-(dicyclohexylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate

Cat. No.: B14917744
M. Wt: 466.6 g/mol
InChI Key: SMQNMGARYUDSDY-UHFFFAOYSA-N
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Description

Methyl 3-(2’-(dicyclohexylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate is a complex organic compound that features a biphenyl structure with a phosphanyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2’-(dicyclohexylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of the Phosphanyl Group: The dicyclohexylphosphanyl group can be introduced via a palladium-catalyzed cross-coupling reaction.

    Methoxy Group Addition: The methoxy group is typically introduced through a methylation reaction using a methylating agent such as dimethyl sulfate.

    Esterification: The final step involves the esterification of the propanoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2’-(dicyclohexylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the biphenyl core.

    Reduction: Reduced forms of the ester or phosphanyl group.

    Substitution: Substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(2’-(dicyclohexylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(2’-(dicyclohexylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The phosphanyl group can coordinate with metal centers, influencing catalytic activity. The biphenyl core can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2’-(diphenylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate
  • Methyl 3-(2’-(diisopropylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate

Uniqueness

Methyl 3-(2’-(dicyclohexylphosphanyl)-6-methoxy-[1,1’-biphenyl]-2-yl)propanoate is unique due to the presence of the dicyclohexylphosphanyl group, which provides steric hindrance and influences the compound’s reactivity and interaction with other molecules. This makes it particularly useful in applications requiring selective binding or catalysis.

Properties

Molecular Formula

C29H39O3P

Molecular Weight

466.6 g/mol

IUPAC Name

methyl 3-[2-(2-dicyclohexylphosphanylphenyl)-3-methoxyphenyl]propanoate

InChI

InChI=1S/C29H39O3P/c1-31-26-18-11-12-22(20-21-28(30)32-2)29(26)25-17-9-10-19-27(25)33(23-13-5-3-6-14-23)24-15-7-4-8-16-24/h9-12,17-19,23-24H,3-8,13-16,20-21H2,1-2H3

InChI Key

SMQNMGARYUDSDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)CCC(=O)OC

Origin of Product

United States

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